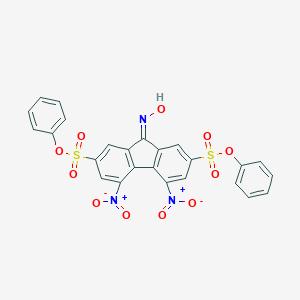![molecular formula C17H13N3OS B412449 9-thia-11,13,21-triazapentacyclo[11.8.0.02,10.03,8.015,20]henicosa-1(21),2(10),3(8),11,15,17,19-heptaen-14-one CAS No. 302560-89-0](/img/structure/B412449.png)
9-thia-11,13,21-triazapentacyclo[11.8.0.02,10.03,8.015,20]henicosa-1(21),2(10),3(8),11,15,17,19-heptaen-14-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-tetrahydro-9H-1benzothieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-9-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes fused benzothiophene and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-9H-1benzothieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-9-one can be achieved through various synthetic routes. One common method involves the reaction of 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo benzothieno[2,3-d]pyrimidin-4(1H)-one with hydrazonoyl halides in ethanol in the presence of triethylamine . This reaction proceeds under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1,2,3,4-tetrahydro-9H-1benzothieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with NaBH4 can produce dihydro derivatives .
科学研究应用
1,2,3,4-tetrahydro-9H-1benzothieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antitumor and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,2,3,4-tetrahydro-9H-1benzothieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .
相似化合物的比较
Similar Compounds
- 11-Methyl-5-phenyl-9,10,11,12-tetrahydro-8H- 1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one : A structurally related compound with different functional groups .
1,2,3,4-Tetrahydrocarbazole: Another heterocyclic compound with similar structural features.
Uniqueness
1,2,3,4-tetrahydro-9H-1benzothieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-9-one is unique due to its specific ring fusion and the presence of both benzothiophene and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
CAS 编号 |
302560-89-0 |
|---|---|
分子式 |
C17H13N3OS |
分子量 |
307.4g/mol |
IUPAC 名称 |
9-thia-11,13,21-triazapentacyclo[11.8.0.02,10.03,8.015,20]henicosa-1(21),2(10),3(8),11,15,17,19-heptaen-14-one |
InChI |
InChI=1S/C17H13N3OS/c21-17-10-5-1-3-7-12(10)19-15-14-11-6-2-4-8-13(11)22-16(14)18-9-20(15)17/h1,3,5,7,9H,2,4,6,8H2 |
InChI 键 |
DVOAODKJUFNDAP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC5=CC=CC=C5C4=O |
规范 SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-(6-{[4-(dodecyloxy)phenyl]ethynyl}-2-hydroxy-1-naphthyl)-3-hydroxy-2-naphthoate](/img/structure/B412367.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(6-{[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]amino}hexyl)amino]carbonyl}vinyl)benzamide](/img/structure/B412370.png)
![4,6-Bis[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B412371.png)
![4-{1-[4-(2-Furoyloxy)phenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}phenyl 2-furoate](/img/structure/B412372.png)
![1-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]amino]phenyl]-3-[(E)-hexadec-5-enyl]pyrrolidine-2,5-dione](/img/structure/B412373.png)

![3'-(4-Nitrophenyl)-5'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B412379.png)
![4,4,7-trimethyl-5-{4-[(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methyl]benzyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412382.png)
![3-(4-ethylphenyl)-5-(2-iodophenyl)-1',3',4,6(2'H)-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-{1'H}-indene)](/img/structure/B412383.png)
![4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE](/img/structure/B412385.png)
![phenyl (4E)-1-(2-chlorophenyl)-4-[(2,6-dimethylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B412388.png)
![[4-[2-[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 4-tert-butylbenzoate](/img/structure/B412389.png)
![3-methoxy-N-(3-{4-[(3-methoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B412390.png)
